molecular formula C12H13N5O2 B5609237 6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No.: B5609237
M. Wt: 259.26 g/mol
InChI Key: KRIWADDEAZZRGB-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methyl isocyanate to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole stands out due to its unique structure, which combines two triazole rings with a dimethoxyphenyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-14-15-12-13-11(16-17(7)12)9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWADDEAZZRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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